N-(5-acetamido-2-methoxyphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-acetamido-2-methoxyphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as AMCA or ACT-132577, and it is a thiazole-based inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are natural neurotransmitters that play a crucial role in various physiological processes, including pain modulation, immune function, and mood regulation.
Scientific Research Applications
Analgesic Activity
This compound shows promise in the development of novel non-steroidal anti-inflammatory drugs (NSAIDs). By modifying the acetamide moiety, researchers aim to increase selectivity over cyclooxygenase 2 (COX-2), which could lead to NSAIDs with better activity and fewer side effects . In-vivo and in-silico studies have indicated that derivatives of this compound have better bioavailability and binding affinity with the COX-2 receptor, which is crucial for their analgesic properties .
Anticancer Drug Discovery
The thiazol-4-yl component of the compound is part of a class of structures known as 2-aminothiazoles, which have been identified as promising scaffolds in anticancer drug discovery . These derivatives have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines, including breast, leukemia, lung, colon, and prostate cancers . The compound’s ability to potentially decrease drug resistance and reduce side effects makes it a valuable candidate for further exploration in cancer treatment.
Pharmacokinetic Modeling
Computational tools have predicted favorable pharmacokinetic and toxicological properties for derivatives of this compound . This suggests its potential use in pharmacokinetic modeling, where it could serve as a reference compound for studying drug absorption, distribution, metabolism, and excretion (ADME) properties.
Molecular Docking Studies
The compound has been used in molecular docking studies to analyze its binding affinity with various receptors . This application is crucial in the preclinical phase of drug development, where understanding the interactions between potential drugs and their targets can guide the design of more effective therapeutic agents.
Anti-Nociceptive Research
In-vivo anti-nociceptive activity of this compound’s derivatives has been investigated using methods such as the writhing test induced by acetic acid and the hot plate test . This research is significant for the development of new pain management therapies.
Structural Elucidation
The compound has been subjected to structural elucidation using techniques like 1H NMR and 13C NMR . This is fundamental in confirming the chemical structure of newly synthesized compounds and is essential for the subsequent steps in drug development.
Computational Drug Design
The compound and its derivatives have been used in computational drug design to predict interactions with biological targets . This application is part of the in-silico analysis that helps in identifying promising drug candidates before they are synthesized and tested in-vivo.
Mechanism of Action
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes . More research is required to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, leading to downstream effects
Result of Action
Compounds with similar structures have been found to have various effects at the molecular and cellular levels
Action Environment
Environmental factors can significantly impact the action of similar compounds . More research is needed to understand how environmental factors influence this compound’s action.
properties
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4S/c1-13(27)22-15-8-9-18(30-2)17(10-15)25-19(28)11-16-12-31-21(24-16)26-20(29)23-14-6-4-3-5-7-14/h8-10,12,14H,3-7,11H2,1-2H3,(H,22,27)(H,25,28)(H2,23,24,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUYSUBSQRWKSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetamido-2-methoxyphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.